3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 175878-06-5 . It has a molecular weight of 239.07 . The IUPAC name for this compound is 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The InChI code for “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, Rodríguez et al. accomplished a fast and efficient protocol under microwave irradiation in methanol and sodium bicarbonate as a base .Physical And Chemical Properties Analysis
“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are synthesized using aqueous conditions without any deliberate addition of catalysts, demonstrating the versatility of these compounds in organic synthesis. The process involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, highlighting the compound's role in facilitating the formation of complex heterocyclic structures (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Derivative Synthesis for Biological Studies
Derivatives of imidazo[1,2-a]pyridine, synthesized from aminoimidazolecarbaldehydes, are utilized in the creation of imidazo[4,5-b]pyridine derivatives, which have potential applications in biological studies and pharmaceutical development (Francisco Perandones & J. Soto, 1997).
Building Blocks for Alkaloid Synthesis
A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives uses key reactions involving 3-bromo-1,1-dimethoxypropan-2-one. These derivatives serve as building blocks for the efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and others, showcasing the compound's role in synthesizing complex natural products (N. Ando & S. Terashima, 2010).
Development of Fluorescent Molecular Rotors
Studies on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives have led to the synthesis of fluorescent molecular rotors (FMRs) with potential applications in sensing and imaging. These compounds exhibit significant emission intensity enhancement in viscous environments, indicating their utility in biological imaging and viscosity sensing (S. D. Jadhav & N. Sekar, 2017).
Heterocyclic Compounds with Biological Activity
Synthesis of new 3-substituted heterocyclic compounds containing bridgehead nitrogen from 2-amino pyridine has been explored, with subsequent studies on their biological activity. These compounds, including 3-carbaldehyde derivatives, have shown high activity against fungi, suggesting their potential in antimicrobial research (Naeemah Al-lami & A. Mahmoud, 2018).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQJKLYBMQRHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724476 |
Source
|
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
175878-06-5 |
Source
|
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.